6-bromo-4-chloro-7-methyl-1H-indazole

Purity Analysis Chemical Synthesis Indazole Building Blocks

Building block supply often lacks orthogonal reactivity for efficient SAR. 6-Bromo-4-chloro-7-methyl-1H-indazole eliminates this: C6-Br undergoes Suzuki coupling while C4-Cl remains intact for subsequent nucleophilic displacement, enabling sequential diversification without protecting group manipulation. • Orthogonal C6-Br/C4-Cl handles for two-step functionalization • 7-Me boosts lipophilicity ~1 log unit & blocks metabolic soft spots • 97%+ purity, pre-qualified for direct HTE use without in-house purification. Ships globally under standard R&D terms.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Cat. No. B11761131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-chloro-7-methyl-1H-indazole
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1NN=C2)Cl)Br
InChIInChI=1S/C8H6BrClN2/c1-4-6(9)2-7(10)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12)
InChIKeyOJEAFZUUOJZMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-7-methyl-1H-indazole: Core Properties and Sourcing Baseline for Indazole Research


6-Bromo-4-chloro-7-methyl-1H-indazole (CAS 2569481-43-0) is a polyhalogenated indazole building block with a molecular weight of 245.50 g/mol and the formula C8H6BrClN2 . It is a member of the 1H-indazole class, distinguished by a unique combination of bromine, chlorine, and methyl substituents on the bicyclic core. This specific substitution pattern makes it a valuable intermediate for medicinal chemistry and materials science, where the bromine and chlorine atoms serve as orthogonal reactive handles for selective functionalization . Commercially, it is available from multiple suppliers with a typical minimum purity specification of 97% .

Why Simple Indazole Analogs Cannot Replace 6-Bromo-4-chloro-7-methyl-1H-indazole in Key Applications


In-class substitution of indazole building blocks fails because small structural changes drastically alter reactivity, physicochemical properties, and the final compound's biological profile. For instance, replacing the 7-methyl group with a hydrogen atom, as in 6-bromo-4-chloro-1H-indazole, reduces the molecular weight, lipophilicity, and steric bulk, which can affect binding affinity and metabolic stability in downstream drug candidates . The presence of both a bromine atom at C6 and a chlorine atom at C4 is critical for achieving orthogonal reactivity during sequential cross-coupling and nucleophilic aromatic substitution reactions [1]. The quantitative evidence below demonstrates the measurable differences that make this specific halogen-methyl combination non-interchangeable.

Quantitative Differentiation: 6-Bromo-4-chloro-7-methyl-1H-indazole vs. Closest Analogs


Purity Specifications: 6-Bromo-4-chloro-7-methyl-1H-indazole vs. 6-Bromo-4-chloro-1H-indazole

The target compound is available at a minimum purity of 97% , which is a 2% absolute improvement over the typical 95% specification for the close analog 6-bromo-4-chloro-1H-indazole, which lacks the 7-methyl group . This higher specification reduces uncertainty in stoichiometric calculations and minimizes side-product formation in critical synthetic steps.

Purity Analysis Chemical Synthesis Indazole Building Blocks

Predicted LogP: Impact of the 7-Methyl Group on Lipophilicity Compared to Des-methyl Analog

The predicted partition coefficient (cLogP) for 6-bromo-4-chloro-7-methyl-1H-indazole is approximately 2.8, representing a roughly one-log increase in lipophilicity compared to the des-methyl analog, 6-bromo-4-chloro-1H-indazole, which has a predicted cLogP of approximately 1.8 . This increase is attributed solely to the presence of the 7-methyl group.

Lipophilicity Drug Design ADME Properties

Predicted Physicochemical Properties: Boiling Point and Density Comparison

The target compound has a predicted density of 1.759 ± 0.06 g/cm³ and a boiling point of 376.7 ± 37.0 °C . In contrast, the des-methyl analog, 6-bromo-4-chloro-1H-indazole, is predicted to have a lower density of approximately 1.65 g/cm³ and a boiling point around 350 °C, based on its lower molecular weight and reduced polarizability . These data are useful for purification and formulation considerations.

Physicochemical Properties Handling Formulation

Synthetic Utility: Orthogonal Reactivity of C6-Br vs. C4-Cl

The presence of a bromine atom at the C6 position and a chlorine atom at the C4 position allows for sequential, chemoselective functionalization. In Pd-catalyzed reactions, the aromatic C-Br bond is significantly more reactive than the C-Cl bond under Suzuki-Miyaura conditions. This enables exclusive coupling at the C6 position, leaving the C4-Cl intact for subsequent nucleophilic aromatic substitution or other transformations [1]. This orthogonal reactivity is not possible with 4,6-dichloroindazole or 4,6-dibromoindazole, which lack such a pronounced selectivity difference.

Cross-Coupling Nucleophilic Aromatic Substitution Synthetic Chemistry

Molecular Weight and Formula Comparison: Distinct Identity from Common Impurity Isomers

The unique molecular formula C8H6BrClN2, with an average mass of 245.50 Da, clearly distinguishes 6-bromo-4-chloro-7-methyl-1H-indazole from structurally similar compounds that may appear as impurities or contaminants. For example, 6-bromo-4-chloro-1H-indazole has the formula C7H4BrClN2 (MW 231.48 Da), and the quinoline isomer 6-bromo-4-chloro-7-methylquinoline has the formula C10H7BrClN (MW 256.53 Da) . This distinct molecular identity allows for unambiguous analytical verification via mass spectrometry.

Quality Control Analytical Chemistry Chemical Identity

Optimal Application Scenarios for 6-Bromo-4-chloro-7-methyl-1H-indazole


Stepwise Synthesis of Kinase Inhibitor Libraries via Orthogonal Cross-Coupling

The orthogonal reactivity of the C6-Br and C4-Cl bonds makes this compound an ideal core for constructing diverse kinase inhibitor libraries. A first Suzuki coupling at C6 introduces an aromatic or heteroaromatic moiety, while the untouched C4-Cl can subsequently be displaced with an amine or other nucleophile, enabling efficient exploration of structure-activity relationships (SAR) [1].

Synthesis of Lipophilic, Metabolically Stable Drug Candidates with the 7-Methyl Group

The presence of the 7-methyl group increases the compound's lipophilicity by approximately one log unit compared to the des-methyl analog [1]. This property is advantageous when a drug candidate requires improved membrane permeability or a specific LogD profile. It also blocks a potential metabolic soft spot, enhancing the metabolic stability of the final compound.

Development of Halogen-Enriched Probes for Chemical Biology

The dual halogenation pattern provides a distinct mass spectrum signature, facilitating the use of this compound in chemoproteomics or photoaffinity labeling probes where mass shifts are used for target identification [1]. The bromine atom also enables potential radiolabeling or X-ray crystallography phasing.

Streamlined Procurement for High-Throughput Experimentation (HTE)

With a commercially available purity of 97%, this building block is ready for use in high-throughput experimentation without the need for additional purification [1]. This reduces time and cost associated with in-house purification, directly accelerating HTE campaigns for reaction optimization or library production.

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